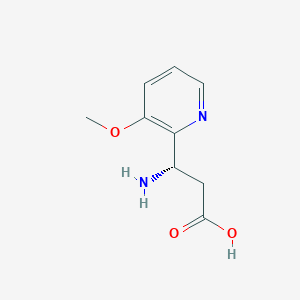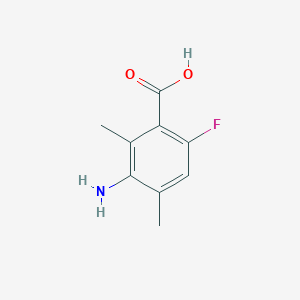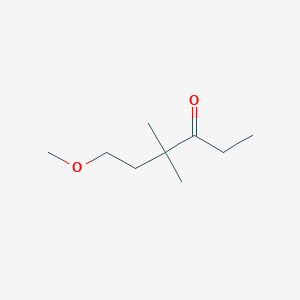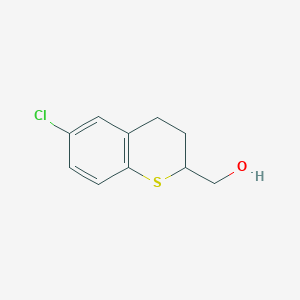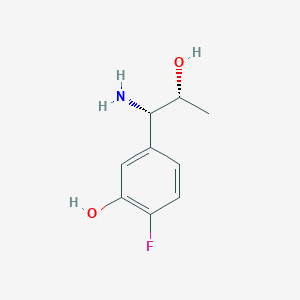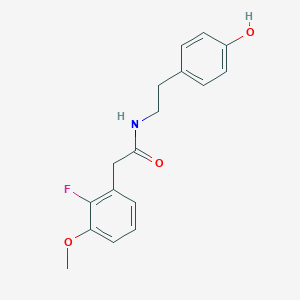
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluoro-substituted methoxyphenyl group and a hydroxyphenethyl group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyaniline and 4-hydroxyphenethylamine.
Acylation Reaction: The key step involves the acylation of 2-fluoro-3-methoxyaniline with an appropriate acylating agent, such as acetyl chloride, to form the intermediate 2-(2-fluoro-3-methoxyphenyl)acetamide.
Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)ketone.
Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)amine.
Substitution: Formation of 2-(2-methoxy-3-substitutedphenyl)-N-(4-hydroxyphenethyl)acetamide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
相似化合物的比较
Similar Compounds
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- The presence of both fluoro and methoxy groups in the phenyl ring, along with the hydroxyphenethyl group, may confer unique biological activities and physicochemical properties to this compound, distinguishing it from other similar compounds.
属性
分子式 |
C17H18FNO3 |
|---|---|
分子量 |
303.33 g/mol |
IUPAC 名称 |
2-(2-fluoro-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18FNO3/c1-22-15-4-2-3-13(17(15)18)11-16(21)19-10-9-12-5-7-14(20)8-6-12/h2-8,20H,9-11H2,1H3,(H,19,21) |
InChI 键 |
OKLDYPXTBDDKEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

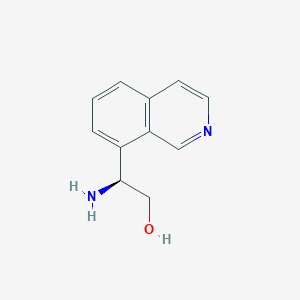
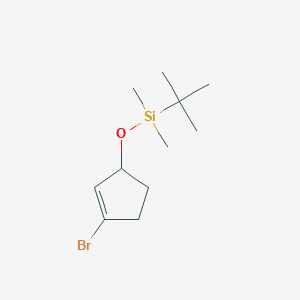
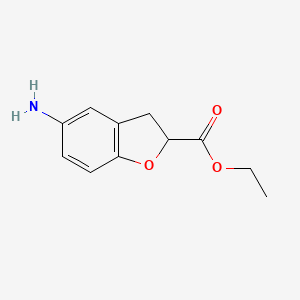
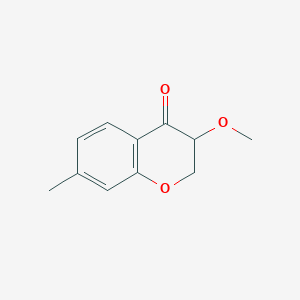
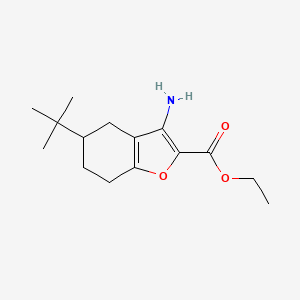
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
